3-BroMo-2,4-DiMethylpiperidine
Description
Properties
CAS No. |
1212079-99-6 |
|---|---|
Molecular Formula |
C7H14BrN |
Molecular Weight |
192.09676 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 2,4 Dimethylpiperidine and Analogous Structures
Direct Halogenation Approaches to Bromopiperidine Systems
Direct halogenation methods offer a straightforward approach to brominated piperidines by introducing a bromine atom onto a pre-formed piperidine (B6355638) or a pyridine (B92270) precursor which is subsequently reduced.
Bromination of Dimethylpiperidine Precursors and Related Compounds
The direct bromination of a saturated piperidine ring like 2,4-dimethylpiperidine presents challenges regarding regioselectivity. The reactivity of the C-H bonds adjacent to the nitrogen atom can lead to complex product mixtures. To control the regioselectivity, the nitrogen atom is often protected with an acyl group. The bromination of N-acyl-2,2,4-trimethyl-1,2-dihydroquinolines, for example, has been studied, showing that the reaction site can be influenced by the choice of solvent and reagents. Reaction with N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride in the presence of a radical initiator such as benzoyl peroxide can lead to bromination at an activated methyl group. In contrast, using a polar solvent like DMF can direct the bromination to the C3 position of the ring via an allylic rearrangement mechanism. researchgate.net
While a direct protocol for 3-bromo-2,4-dimethylpiperidine is not extensively documented, analogous reactions on similar saturated heterocyclic systems suggest that electrophilic bromination using reagents like bromine in the presence of a Lewis acid or radical bromination using NBS could be explored. The regiochemical outcome would likely be influenced by the steric and electronic effects of the methyl groups and the conformation of the piperidine ring. N-protection would be crucial to prevent N-bromination and other side reactions.
Halogenation of Pyridine Derivatives Followed by Catalytic Hydrogenation
A more common and generally more selective approach involves the initial halogenation of a pyridine precursor, such as 2,4-lutidine (2,4-dimethylpyridine), followed by the reduction of the aromatic ring to the corresponding piperidine.
The electrophilic bromination of lutidines can be challenging due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic attack. nih.gov However, bromination can be achieved under specific conditions. For instance, the bromination of various lutidines has been studied in fuming sulfuric acid, which can lead to the formation of bromo-derivatives substituted on the pyridine nucleus in good yields. beilstein-journals.org Another approach involves the activation of the pyridine ring as its N-oxide. The regioselective C2-bromination of fused azine N-oxides has been achieved using tosic anhydride as an activator and a bromide source. nih.govsemanticscholar.org
Once the desired 3-bromo-2,4-dimethylpyridine (B1283208) is obtained, the subsequent step is the catalytic hydrogenation of the pyridine ring. This transformation is well-established and can be carried out using various catalysts under hydrogen pressure. Platinum oxide (PtO2) in glacial acetic acid is a mild and effective catalyst for the hydrogenation of substituted pyridines. researchgate.net Other common catalysts include palladium on carbon (Pd/C) and rhodium on carbon (Rh/C). The reaction conditions, such as hydrogen pressure, temperature, and solvent, need to be carefully optimized to achieve high yields and selectivity, and to avoid de-bromination. researchgate.net For instance, the continuous hydrogenation of 3,5-dimethylpyridine to 3,5-dimethylpiperidine has been successfully demonstrated using a Ru/C catalyst. researchgate.net
Table 1: Illustrative Conditions for Catalytic Hydrogenation of Pyridine Derivatives
| Precursor | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Yield (%) |
| Substituted Pyridines | PtO₂ | Acetic Acid | 50-70 | Room Temp. | Good |
| 3,5-Dimethylpyridine | Ru/C | Not specified | Not specified | Not specified | High |
| 2-Alkylpyridines | Pd/C | Not specified | Not specified | Not specified | Good to Excellent |
De Novo Ring Construction Strategies for Piperidine Scaffolds
De novo strategies involve the formation of the piperidine ring from acyclic precursors, offering a high degree of control over the substitution pattern of the final product.
Cyclization Reactions for Piperidine Ring Formation
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of piperidine rings. ntu.edu.sgresearcher.life An intramolecular aza-Michael addition of an appropriately substituted amino-alkene can lead to the formation of a piperidine ring. rsc.orgrsc.org
For the synthesis of a this compound derivative, one could envision a precursor containing an amino group and an α,β-unsaturated ester or ketone, with the bromine atom and methyl groups already in place on the acyclic chain. The cyclization would then be induced by a base to afford the desired piperidine. The stereochemical outcome of the cyclization can often be controlled by the substrate and reaction conditions. rsc.org
Table 2: Examples of Aza-Michael Cyclization for Piperidine Synthesis
| Substrate Type | Catalyst/Base | Stereoselectivity | Application |
| Sulfinyl amines with bis-enone | Base-mediated | High diastereocontrol | Synthesis of quinolizidine alkaloids |
| Amino-α,β-unsaturated esters | TBAF or Cs₂CO₃ | trans-selective | Synthesis of 2,6-trans-piperidines |
Annulation and cyclocondensation reactions provide convergent and efficient routes to polysubstituted piperidines. mdpi.comnih.gov These reactions typically involve the combination of two or more fragments to construct the heterocyclic ring in a single or a few steps.
One such strategy is the [4+2] annulation of imines with allenes, which can be catalyzed by phosphines to produce tetrahydropyridines, precursors to piperidines. researcher.life Another approach involves the cyclization of imines with terminal dihaloalkanes. For instance, the electroreductive cyclization of an imine with a 1,4-dihalobutane derivative can yield a piperidine. beilstein-journals.orgnih.gov By choosing appropriately substituted starting materials, it would be possible to construct the this compound skeleton. For example, an imine bearing one of the methyl groups could react with a brominated four-carbon unit containing the other methyl group.
Radical-mediated cyclizations also offer a pathway to piperidine rings. The radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates is a known method for synthesizing 2,4-disubstituted piperidines. organic-chemistry.org
Table 3: Overview of Annulation and Cyclocondensation Strategies
| Reaction Type | Precursors | Key Features |
| [4+2] Annulation | Imines and allenes | Catalytic, leads to tetrahydropyridines |
| Electroreductive Cyclization | Imines and dihaloalkanes | Can be performed in a flow microreactor |
| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | Forms 2,4-disubstituted piperidines |
| [3+3] Annulation | Enamines and β,β-dichloromethyl peroxides | Metal-free, mild conditions |
Ring Transformation Reactions from Pre-existing N-Heterocycles
The construction of the piperidine skeleton can be achieved by chemically altering existing heterocyclic rings. These transformations often leverage the inherent strain of smaller rings or involve rearrangement cascades to furnish the more stable six-membered piperidine structure.
Expansion or Rearrangement of Smaller N-Heterocycles (e.g., Azetidines)
The ring expansion of smaller nitrogen-containing heterocycles, particularly azetidines, presents a viable route to piperidine derivatives. This strategy involves the cleavage of a C-N or C-C bond within the four-membered ring, followed by the incorporation of additional atoms to form the larger piperidine ring.
One common approach involves the formation of an azetidinium ylide intermediate. For instance, azetidinecarboxylate esters can react with metallocarbenes to form azetidinium ylides, which then undergo an efficient nih.govnih.gov-shift to yield ring-expanded pyrrolidine products. nih.gov While this example leads to a five-membered ring, similar principles can be applied to achieve six-membered rings. The expansion of bicyclic azetidiniums can be induced by nucleophiles, leading to the formation of larger rings, including piperidines, azepanes, and azocanes. researchgate.net
Recent studies have shown that the selectivity of these ring expansion reactions can be controlled by the choice of catalyst. For example, a divergent ring expansion of aziridinium ylides can be tuned to produce either azetidines or dehydropiperidines by switching between different rhodium catalysts. acs.org Another method involves an oxidative ring cleavage of a cyclopentene derivative, creating a diformyl intermediate. Subsequent reductive amination with a primary chiral amine leads to a ring expansion that forms the piperidine ring with controlled stereochemistry. nih.gov
These methodologies highlight the versatility of using strained ring systems as precursors for more complex heterocyclic structures like substituted piperidines.
Stereoselective Synthetic Routes to Substituted Piperidines
Controlling the three-dimensional arrangement of substituents on the piperidine ring is crucial for its application in pharmaceuticals and other bioactive molecules. Stereoselective synthesis provides the tools to achieve this control, leading to specific isomers of compounds like this compound.
Asymmetric Catalysis in Piperidine Functionalization
Asymmetric catalysis is a powerful tool for introducing chirality and controlling the stereochemistry of piperidine derivatives. This approach utilizes chiral catalysts to influence the formation of specific stereoisomers.
Rhodium-catalyzed C-H functionalization has been employed for the site-selective and stereoselective synthesis of piperidine analogs. nih.gov The selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, rhodium-catalyzed asymmetric [2+2+2] cycloadditions provide access to polysubstituted piperidines with high enantioselectivity. nih.gov Another strategy involves the photoinduced, palladium-catalyzed formal asymmetric allylic substitution, which allows for the synthesis of sterically congested, optically pure 2-alkyltetrahydropyridine scaffolds from piperidine derivatives. acs.org
The table below summarizes examples of asymmetric catalysis in piperidine synthesis.
| Catalytic System | Reaction Type | Key Features |
| Rhodium(I) / Chiral Ligand | [2+2+2] Cycloaddition | Access to polysubstituted piperidines in good yield and high enantioselectivity. nih.gov |
| Rhodium(II) Carboxylates | C-H Insertion | Site-selectivity controlled by catalyst and N-protecting group. nih.gov |
| Palladium / Photocatalyst | Asymmetric Allylic Substitution | Forms sterically congested 2-alkyltetrahydropyridines with excellent enantioselectivities. acs.org |
| Copper / Chiral Ligand | δ C-H Cyanation | Enables asymmetric synthesis of chiral piperidines from acyclic amines via a radical relay mechanism. nih.gov |
Chiral Pool Approaches Utilizing Amino Acid Derivatives
The chiral pool approach leverages readily available, enantiomerically pure natural products, such as amino acids, as starting materials for the synthesis of complex chiral molecules. mdpi.com This strategy incorporates pre-existing stereocenters into the target molecule, providing a reliable method for controlling stereochemistry.
L-lysine, for instance, is a natural precursor in the biosynthesis of many piperidine alkaloids. rsc.org Synthetic methods have been developed that mimic this biosynthetic pathway. Phenylglycinol-derived δ-lactams serve as common intermediates for the enantioselective synthesis of various piperidine alkaloids, including both cis- and trans-2,6-dialkylpiperidines. acs.org The inherent chirality of the amino acid is transferred through the synthetic sequence to the final piperidine product. This approach has been successfully applied to the synthesis of natural products like (+)-Monomorine and isosolenopsin. rsc.orgbaranlab.org
Diastereoselective Transformations and Control of Relative Stereochemistry
Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple chiral centers in a molecule, a key challenge in synthesizing polysubstituted piperidines like this compound.
One-pot, multi-component reactions have been developed for the fully diastereoselective synthesis of piperidines bearing up to five substituents. nih.gov For example, a cerium(IV) ammonium nitrate-catalyzed three-component reaction followed by reduction with sodium triacetoxyborohydride yields highly functionalized piperidines with full diastereoselectivity. nih.gov Photoredox catalysis has also been utilized for the highly diastereoselective α-amino C–H arylation of densely substituted piperidines. nih.govchemrxiv.org This method often involves an epimerization step that converts the product mixture to the most thermodynamically stable stereoisomer. nih.govchemrxiv.org
Hydrogenation of substituted pyridines is another common method where diastereoselectivity can be controlled. For instance, hydrogenation of disubstituted pyridines can selectively produce cis-piperidines, which can then be epimerized under base-mediated conditions to yield the corresponding trans-diastereoisomers. whiterose.ac.uk
| Method | Key Transformation | Stereochemical Outcome |
| CAN-catalyzed Multicomponent Reaction | Cyclization/Reduction | Fully diastereoselective synthesis of polysubstituted piperidines. nih.gov |
| Photoredox Catalysis | α-Amino C–H Arylation | High diastereoselectivity, often favoring the thermodynamically most stable isomer. nih.gov |
| Pyridine Hydrogenation | Reduction | Access to cis-piperidines, with subsequent epimerization to trans-isomers. whiterose.ac.uk |
| Vinylogous Mannich-type Reaction | Cyclization | Excellent diastereoselectivity, yielding chiral dihydropyridinone intermediates. rsc.org |
Dynamic Kinetic Resolution and Desymmetrization Strategies
Dynamic kinetic resolution (DKR) and desymmetrization are powerful strategies for obtaining enantiomerically enriched compounds from racemic or meso starting materials.
In the context of piperidines, DKR can be applied to racemic mixtures of intermediates. For example, asymmetric substitution of 2-lithiopiperidines can be achieved through dynamic resolution, where the racemic organolithium intermediate is resolved by a chiral ligand before reacting with an electrophile. rsc.org The kinetic resolution of disubstituted piperidines has also been achieved through enantioselective acylation using a chiral hydroxamic acid, with selectivity factors high enough to be synthetically useful. nih.gov Studies on N-Boc-2-aryl-4-methylenepiperidines have shown that a kinetic resolution using n-BuLi and the chiral ligand sparteine can effectively separate enantiomers. whiterose.ac.ukacs.org
Desymmetrization involves the modification of a meso or otherwise symmetrical molecule in a way that introduces chirality. figshare.com Oxygenase-catalyzed desymmetrization of achiral N,N-dialkyl piperidine-4-carboxylates has been shown to produce products with two or three stereogenic centers. nih.gov These enzymatic approaches offer a highly selective means of creating chiral piperidines under mild conditions.
Mechanistic Investigations of 3 Bromo 2,4 Dimethylpiperidine Formation and Subsequent Reactions
Elucidation of Reaction Pathways in Bromination Processes
The formation of 3-bromo-2,4-dimethylpiperidine typically involves a multi-step synthetic sequence, as direct selective bromination of the saturated piperidine (B6355638) ring is challenging. A common and effective strategy begins with the electrophilic aromatic substitution of a pyridine (B92270) precursor, followed by the reduction of the aromatic ring.
A plausible pathway for the synthesis commences with 2,4-lutidine (2,4-dimethylpyridine). The bromination of 2,4-lutidine is an electrophilic aromatic substitution reaction. Pyridine and its derivatives are generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, the two methyl groups on the 2,4-lutidine ring are activating groups and direct incoming electrophiles. The substitution pattern is governed by the interplay of these electronic effects and the reaction conditions. Bromination typically occurs at the C-3 or C-5 position, which are meta to the deactivating nitrogen atom and ortho/para to the activating methyl groups. This leads to the formation of 3-bromo-2,4-dimethylpyridine (B1283208).
The mechanism involves the generation of an electrophilic bromine species, often from Br₂ with a Lewis acid catalyst like FeBr₃. The π electrons of the pyridine ring attack the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon atom bearing the bromine, restoring aromaticity and yielding the brominated pyridine product.
The final step in the formation of this compound is the reduction of the 3-bromo-2,4-dimethylpyridine intermediate. This is typically achieved through catalytic hydrogenation, using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. This process reduces the aromatic pyridine ring to the saturated piperidine ring, yielding the target compound.
Analysis of Nucleophilic Substitution Mechanisms at the Bromine Center
The bromine atom at the C-3 position of this compound is susceptible to nucleophilic substitution, where a nucleophile replaces the bromide leaving group. As a secondary alkyl halide, this compound can react via either the S(_N)1 (Substitution Nucleophilic Unimolecular) or S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism, with the operative pathway being highly dependent on the reaction conditions.
The S(_N)2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the reaction center. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). For this compound, the steric hindrance caused by the methyl groups at C-2 and C-4, as well as the cyclic nature of the piperidine ring, can impede the backside attack required for the S(_N)2 mechanism, potentially slowing down this pathway compared to less substituted secondary halides.
The S(_N)1 mechanism is a two-step process. In the first, rate-determining step, the C-Br bond breaks heterolytically to form a secondary carbocation intermediate and a bromide ion. In the second step, the nucleophile rapidly attacks the planar carbocation. This attack can occur from either face, leading to a mixture of stereoisomers (racemization if the carbon was a stereocenter). This pathway is favored by weak nucleophiles, polar protic solvents (which stabilize the carbocation intermediate and the leaving group), and substrates that can form relatively stable carbocations. The rate of an S(_N)1 reaction depends only on the concentration of the substrate (first-order kinetics).
The choice between S(_N)1 and S(_N)2 pathways for this compound is a competitive process governed by several factors, as summarized in the table below.
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism | Relevance to this compound |
|---|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary | As a secondary halide, it is susceptible to both pathways. Steric hindrance from methyl groups may disfavor SN2. |
| Nucleophile Strength | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) | The choice of nucleophile is a key experimental parameter to control the mechanism. |
| Solvent Type | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) | Solvent choice can stabilize the carbocation (SN1) or enhance nucleophile strength (SN2). |
| Leaving Group | Good leaving group required | Good leaving group required | Bromide (Br⁻) is a good leaving group, making both pathways viable. |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] | Kinetic studies can experimentally determine the dominant mechanism. |
Studies on Elimination Reactions (E1/E2) Involving the Bromo Moiety
In addition to substitution, this compound can undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is removed to form an alkene (a tetrahydropyridine (B1245486) derivative). These reactions also proceed through two primary mechanisms: E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), which compete with S(_N)1 and S(_N)2 reactions, respectively. lumenlearning.com
The E2 mechanism is a concerted, one-step process where a strong base removes a proton from a carbon adjacent to the one bearing the bromine (the β-carbon), while simultaneously the C-Br bond breaks and a π-bond is formed. lumenlearning.com A critical requirement for the E2 reaction is a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the bromine leaving group are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). mgscience.ac.in In the piperidine ring, this conformational requirement means that both the β-hydrogen and the bromine must be in axial positions for the reaction to occur efficiently. msu.edu The rate of the E2 reaction is second-order, depending on the concentrations of both the substrate and the base. lumenlearning.com Strong, bulky bases tend to favor E2 elimination over S(_N)2 substitution.
The E1 mechanism is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation intermediate. libretexts.org In the second step, a weak base removes a β-proton from the carbocation to form the alkene. libretexts.org Unlike the E2 reaction, there is no strict stereochemical requirement for the E1 pathway. libretexts.org E1 reactions are favored by weak bases and polar protic solvents and typically compete with S(_N)1 reactions. libretexts.org When multiple alkene products are possible, E1 reactions often follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.com
For this compound, elimination can potentially lead to the formation of 2,4-dimethyl-1,2,3,6-tetrahydropyridine or 2,4-dimethyl-1,2,3,4-tetrahydropyridine, depending on which β-proton is removed. The feasibility and outcome of the E2 reaction are highly dependent on the specific stereoisomer of the starting material and its ability to adopt a chair conformation with an axial bromine and an axial β-hydrogen.
| Feature | E1 Mechanism | E2 Mechanism |
|---|---|---|
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Base Requirement | Weak base is sufficient | Strong base is required |
| Intermediate | Carbocation | None (concerted reaction) |
| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |
| Regioselectivity | Typically follows Zaitsev's rule (most stable alkene) | Can be Zaitsev or Hofmann, often controlled by sterics and stereoelectronics |
| Competing Reaction | SN1 | SN2 |
Computational Analysis of Transition States and Reaction Energetics
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms. rsc.org For this compound, computational analysis can provide deep insights into the energetics and geometries of the transition states for the competing S(_N)1, S(_N)2, E1, and E2 pathways.
By modeling the reaction pathways, chemists can calculate the activation energies (ΔG‡) for each potential mechanism. The pathway with the lowest activation energy will be the kinetically favored one under a given set of conditions. These calculations can quantitatively assess factors that are discussed qualitatively, such as steric hindrance and electronic effects.
For example, a DFT study could:
Model the S(_N)2 transition state: This would involve modeling the approach of the nucleophile and the departure of the bromide ion, allowing for the calculation of the activation barrier. The steric clash with the methyl groups could be quantified.
Calculate the energy of the carbocation intermediate: The stability of the secondary carbocation formed in the S(_N)1/E1 pathway can be calculated, providing the energy cost for the first step of these mechanisms.
Analyze the E2 transition state: The model would need to account for the required anti-periplanar arrangement of the C-H and C-Br bonds. Calculations could compare the activation energies for removing different β-protons, thus predicting the regioselectivity of the elimination.
Investigate rearrangement pathways: The transition state for a 1,2-hydride shift can be located, and its energy barrier can be calculated to determine if rearrangement is a kinetically feasible process compared to nucleophilic attack or elimination from the unrearranged carbocation.
The results of such computational studies are often presented in the form of reaction energy profiles, which map the energy of the system as it progresses from reactants to products through various intermediates and transition states.
| Reaction Pathway | Species | Calculated Relative Free Energy (ΔG) | Interpretation |
|---|---|---|---|
| SN2 | Reactants (Substrate + Nucleophile) | 0.0 | Reference energy level. |
| Transition State | +25.0 | Activation energy for the bimolecular substitution. | |
| SN1 / E1 | Reactants (Substrate) | 0.0 | Reference energy level. |
| Carbocation Intermediate | +20.0 | Energy required to form the carbocation (rate-determining step). | |
| Rearrangement TS (Hydride Shift) | +18.5 | A lower barrier than carbocation formation suggests rearrangement is possible if formed. | |
| E2 | Reactants (Substrate + Base) | 0.0 | Reference energy level. |
| Transition State | +22.0 | Activation energy for bimolecular elimination. |
Note: The values in the table are illustrative and represent the type of data generated from computational analysis to compare the feasibility of different reaction mechanisms.
Reactivity and Chemical Transformations of 3 Bromo 2,4 Dimethylpiperidine
Nucleophilic Substitution Reactions (SN1/SN2)
The bromine atom at the 3-position of the piperidine (B6355638) ring is a leaving group, making this position susceptible to nucleophilic substitution reactions. The stereochemistry of the methyl groups at the 2- and 4-positions can influence the preferred reaction pathway, either SN1 or SN2, by exerting steric hindrance.
A primary transformation of 3-bromo-2,4-dimethylpiperidine involves the displacement of the bromide ion by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the C-3 position of the piperidine ring. Common nucleophiles that can be employed include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can be used to introduce hydroxyl, ether, and ester functionalities, respectively.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to form amines and azides.
Sulfur nucleophiles: Thiols and thiolates can introduce thiol and thioether groups.
Carbon nucleophiles: Cyanide and organometallic reagents can be used to form new carbon-carbon bonds.
The choice of reaction conditions, such as solvent and temperature, is crucial in determining the outcome and efficiency of these substitution reactions.
Through these nucleophilic substitution reactions, a wide array of substituted piperidine derivatives can be synthesized. nih.gov For instance, reaction with sodium azide (B81097) would yield 3-azido-2,4-dimethylpiperidine, which can be further reduced to the corresponding amine. Similarly, reaction with sodium cyanide would lead to the formation of 2,4-dimethylpiperidine-3-carbonitrile, a versatile intermediate for the synthesis of carboxylic acids, amides, and amines.
The table below illustrates some potential substituted piperidine derivatives that can be formed from this compound via nucleophilic substitution.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide | 2,4-Dimethylpiperidin-3-ol |
| Methoxide | Sodium Methoxide | 3-Methoxy-2,4-dimethylpiperidine |
| Cyanide | Sodium Cyanide | 2,4-Dimethylpiperidine-3-carbonitrile |
| Azide | Sodium Azide | 3-Azido-2,4-dimethylpiperidine |
| Methylthiolate | Sodium Methylthiolate | 3-(Methylthio)-2,4-dimethylpiperidine |
Reduction and Oxidation Chemistry of the Piperidine Core
The piperidine ring in this compound is a saturated heterocycle and is generally resistant to oxidation and reduction under mild conditions. However, the bromine atom can be removed via reductive dehalogenation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents (e.g., LiAlH₄), to yield 2,4-dimethylpiperidine.
Oxidation of the piperidine ring is more challenging and typically requires harsh conditions, which may lead to ring-opening or other side reactions. The secondary amine, however, can be oxidized to a nitroxide radical under specific conditions.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) at the Bromine Position
The carbon-bromine bond in this compound provides a handle for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound (e.g., a boronic acid or ester). This would lead to the formation of 3-aryl- or 3-vinyl-2,4-dimethylpiperidines.
Heck Coupling: In a Heck reaction, the C-Br bond could be coupled with an alkene in the presence of a palladium catalyst to introduce a substituted vinyl group at the 3-position.
These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of more complex molecular architectures.
Functionalization of the Piperidine Nitrogen Atom
The secondary amine in the piperidine ring is a nucleophilic and basic center, and it can readily undergo a variety of functionalization reactions.
N-Alkylation: The nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents to form tertiary amines.
N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amides.
N-Arylation: The nitrogen can be arylated through reactions like the Buchwald-Hartwig amination.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
These transformations are fundamental in modifying the electronic and steric properties of the piperidine ring and are often employed in the synthesis of biologically active compounds.
Transformations Involving the Methyl Substituents
The methyl groups at the 2- and 4-positions are generally unreactive. However, under radical conditions, it is possible to achieve functionalization at these positions, for instance, through free-radical halogenation. This would require harsh conditions and would likely lead to a mixture of products, making it a less controlled and synthetically less useful transformation compared to the reactions at the bromine and nitrogen positions.
Stereochemical Aspects and Conformational Analysis in Research
Conformational Studies of the Piperidine (B6355638) Ring with Bromo and Methyl Substituents
The conformational equilibrium of the 3-bromo-2,4-dimethylpiperidine ring is a balance between the steric and electronic effects of its three substituents. Saturated six-membered rings like piperidine exist predominantly in a chair conformation, where substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. Generally, substituents prefer the more spacious equatorial position to avoid steric repulsion with other axial groups, particularly the hydrogen atoms at the C3 and C5 positions (1,3-diaxial interactions). masterorganicchemistry.com
The energetic cost of placing a substituent in an axial position is known as its "A-value" or conformational free energy difference (-ΔG°). Larger groups have higher A-values, indicating a stronger preference for the equatorial position.
Methyl Groups: The methyl groups at the C2 and C4 positions are expected to strongly favor the equatorial orientation to minimize gauche interactions and 1,3-diaxial strain. masterorganicchemistry.comacs.org Studies on 1,2-dimethylpiperidine (B3055814) show that the conformer with an equatorial 2-methyl group is favored by approximately 1.8 kcal/mol over the axial conformer. nih.gov
Bromo Group: The preference for a bromine substituent is less pronounced than for a methyl group. However, electronic factors can also play a role. For polar substituents at the 4-position of a piperidine ring, such as bromine, protonation of the nitrogen atom can lead to a stabilization of the axial conformer due to favorable electrostatic interactions. nih.gov In some cases, this can even reverse the conformational preference, making the axial form the more stable one upon protonation. nih.gov
The ultimate conformation of a specific diastereomer of this compound will depend on the combination of these effects. The lowest energy state will be the one that best accommodates the steric demands of the larger methyl groups while balancing the electronic influences of the bromine atom. Computational methods, such as molecular mechanics and density functional theory (DFT), are often used to predict the relative energies of different conformers. nih.govresearchgate.net
Table 1: Conformational Free Energies for Substituents on a Six-Membered Ring This table presents generalized A-values, which quantify the energy penalty for a substituent being in the axial position compared to the equatorial position.
| Substituent | -ΔG° (kcal/mol) for Axial Position |
|---|---|
| -Br | 0.38 - 0.62 |
| -CH₃ | 1.70 - 1.80 |
Influence of Stereochemistry on Reactivity and Selectivity in Organic Transformations
The three-dimensional arrangement of atoms in this compound is a critical determinant of its chemical reactivity and the selectivity of its transformations. The accessibility of reaction sites and the stability of transition states are directly influenced by the stereochemical configuration of the substituents.
The orientation of the bromo group at C3, in particular, would significantly affect substitution and elimination reactions.
Nucleophilic Substitution: An equatorially positioned bromine atom is generally more sterically accessible to an incoming nucleophile than an axial one, which is shielded by the axial hydrogens on the same side of the ring. Therefore, an Sₙ2 reaction would likely proceed faster for the conformer where bromine is equatorial.
Elimination Reactions: E2 eliminations require an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. This geometric constraint means that an axial bromine atom is perfectly positioned for elimination with an axial proton on either C2 or C4. An equatorial bromine, lacking an anti-periplanar proton, would undergo E2 elimination much more slowly, if at all.
The stereochemistry of the methyl groups at C2 and C4 also exerts significant steric hindrance, influencing the trajectory of approaching reagents. For instance, N-alkylation or N-acylation reactions at the ring's nitrogen atom could be sterically hindered depending on the orientation of the C2-methyl group. This influence of stereochemistry on reactivity has been observed in various piperidine derivatives, where different isomers exhibit distinct biological activities and reaction profiles. For example, the cis and trans isomers of certain 3,4-disubstituted piperidines show markedly different selectivities as monoamine transporter inhibitors.
Advanced Methodologies for Stereochemical Assignment in Research
Determining the precise three-dimensional structure, including the relative and absolute stereochemistry of a molecule like this compound, requires sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the conformation and relative stereochemistry of substituted piperidines in solution. ipb.ptresearchgate.net
¹H NMR Coupling Constants (³J): The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbons is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows for the differentiation of substituent orientations. A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial relationship (180° dihedral angle), while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. ipb.pt
2D NMR Experiments: Two-dimensional techniques provide more definitive assignments.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, mapping out the spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are bonded. A strong NOE signal between a substituent and an axial proton on the ring can definitively establish the substituent's equatorial or axial position. This is crucial for determining the relative stereochemistry of the methyl and bromo groups.
Single-Crystal X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the molecule's solid-state structure. It yields precise information on bond lengths, bond angles, and the absolute configuration of all stereocenters.
Computational Modeling: Theoretical calculations are frequently used alongside experimental methods. By calculating the energies of all possible stereoisomers and their corresponding chair conformations, researchers can predict the most stable structures. researchgate.net Furthermore, computational tools can simulate NMR spectra, which can then be compared with experimental data to confirm structural assignments. researchgate.net
Table 2: Methodologies for Stereochemical Assignment of Substituted Piperidines
| Methodology | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR (Coupling Constants) | Dihedral angles between adjacent protons. | Determines axial/equatorial position of protons and, by inference, substituents. |
| 2D NMR (NOESY/ROESY) | Through-space proximity of protons. | Establishes the relative orientation of the bromo and methyl groups (cis/trans). |
| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms. | The chemical shift of ring carbons can be indicative of substituent orientation (e.g., shielding effects). |
| X-ray Crystallography | Precise 3D atomic coordinates in the solid state. | Unambiguous determination of relative and absolute stereochemistry. |
| Computational Chemistry (DFT) | Relative energies of conformers and isomers. | Predicts the most stable conformation and aids in the interpretation of experimental NMR data. |
Applications in Advanced Organic Synthesis As a Building Block
Precursor for the Synthesis of Complex Natural Products and Alkaloids
The intricate architecture of many natural products and alkaloids often features substituted piperidine (B6355638) motifs. The inherent structural features of 3-Bromo-2,4-dimethylpiperidine make it an attractive starting material for the stereocontrolled synthesis of such complex molecules. The bromine atom at the 3-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are crucial for elaborating the core structure and introducing additional complexity.
While specific examples detailing the direct use of this compound in the total synthesis of a named natural product are not extensively documented in publicly available literature, the principles of its application can be inferred from established synthetic strategies. For instance, the bromine atom can be readily displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions would allow for the introduction of diverse side chains and the construction of more elaborate molecular frameworks characteristic of many alkaloids.
Furthermore, the methyl groups at the 2- and 4-positions can influence the stereochemical outcome of reactions at the piperidine ring, providing a degree of diastereocontrol that is essential in the synthesis of stereochemically rich natural products. The strategic positioning of these methyl groups can direct incoming reagents to a specific face of the molecule, leading to the desired stereoisomer.
Intermediate in the Preparation of Advanced Pharmaceutical Intermediates and Scaffolds
The piperidine ring is a ubiquitous structural motif in a wide range of pharmaceuticals due to its favorable pharmacokinetic properties, including improved solubility and metabolic stability. Consequently, this compound serves as a valuable intermediate in the synthesis of advanced pharmaceutical intermediates and scaffolds.
The reactivity of the C-Br bond allows for the introduction of various functional groups and pharmacophores that are essential for biological activity. For example, nucleophilic substitution reactions with amines, alcohols, or thiols can be employed to append different side chains, leading to a library of compounds for structure-activity relationship (SAR) studies. This modular approach is highly valuable in the drug discovery process, as it allows for the rapid optimization of lead compounds.
The general utility of brominated piperidines as pharmaceutical building blocks is well-established. While specific blockbuster drugs directly incorporating the this compound fragment may not be publicly disclosed, the synthetic strategies employed in medicinal chemistry frequently rely on such versatile intermediates. The combination of the piperidine core with the reactive bromo functionality and the directing influence of the methyl groups makes it a powerful tool for medicinal chemists.
Scaffold for the Development of Novel Heterocyclic Derivatives
The inherent reactivity of this compound makes it an excellent scaffold for the construction of novel and diverse heterocyclic derivatives. The bromine atom can participate in a variety of cyclization reactions, leading to the formation of fused or spirocyclic ring systems containing the piperidine core.
For instance, intramolecular Heck reactions can be envisioned where a suitably placed alkene on a substituent attached to the nitrogen or another position of the ring could react with the C-Br bond to form a new carbocyclic or heterocyclic ring fused to the piperidine. Similarly, intramolecular Buchwald-Hartwig amination or etherification reactions could lead to the formation of fused heterocyclic systems containing nitrogen or oxygen atoms.
These novel heterocyclic derivatives, built upon the this compound scaffold, can exhibit unique three-dimensional shapes and electronic properties, making them interesting candidates for biological screening and materials science applications. The ability to generate a wide range of structurally diverse heterocycles from a single, readily accessible building block is a testament to its synthetic utility.
Contributions to the Synthesis of Chiral Compounds
The presence of stereocenters at the 2- and 4-positions of this compound makes it an important contributor to the field of asymmetric synthesis. The synthesis of enantiomerically pure or enriched piperidines is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicities.
The stereoselective synthesis of this compound itself can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures. Once obtained in a stereochemically defined form, this chiral building block can be used to synthesize a wide range of other chiral molecules.
The stereocenters already present in this compound can influence the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection. This allows for the transfer of chirality from the starting material to the product, providing an efficient way to access enantiomerically pure compounds. For example, in a nucleophilic substitution reaction at the 3-position, the existing stereocenters at the 2- and 4-positions can direct the incoming nucleophile to attack from a specific face, leading to the formation of a single diastereomer. This diastereomer can then be further transformed into the desired enantiomerically pure target molecule. The development of stereoselective reactions involving substituted piperidines is an active area of research, and chiral building blocks like this compound are crucial for advancing these efforts.
Analytical Methodologies for Research Characterization Beyond Basic Identification
Advanced Spectroscopic Techniques for Structural Elucidation in Complex Syntheses (e.g., NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of 3-Bromo-2,4-dimethylpiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretch of the secondary amine would typically appear as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine (B6355638) ring would be observed in the 2850-2960 cm⁻¹ region. A key absorption would be the C-Br stretch, which is typically found in the fingerprint region of the spectrum, between 500 and 600 cm⁻¹.
| Technique | Expected Observations for this compound | Information Gained |
| ¹H NMR | Signals for CH-Br, CH-N, CH₂, and CH₃ protons with specific chemical shifts and coupling patterns. | Connectivity of protons, relative stereochemistry. |
| ¹³C NMR | Distinct signals for each unique carbon, including C-Br, C-N, and methyl carbons. | Carbon framework of the molecule. |
| IR | Absorption bands for N-H, C-H, and C-Br bonds. | Presence of key functional groups. |
| Hypothetical ¹H NMR Data for a Stereoisomer of this compound | |
| Chemical Shift (ppm) | Multiplicity |
| 4.15 | ddd |
| 3.20 | m |
| 2.95 | m |
| 2.60 | m |
| 2.50 | m |
| 1.90 | m |
| 1.65 | m |
| 1.55 | s (br) |
| 1.25 | d |
| 1.10 | d |
| Hypothetical IR Data for this compound | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 | N-H stretch |
| 2950-2850 | C-H stretch (alkyl) |
| 1460 | C-H bend (CH₂) |
| 1380 | C-H bend (CH₃) |
| ~550 | C-Br stretch |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)
Chromatographic techniques are essential for separating this compound from any impurities and for resolving its different stereoisomers.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) with a standard achiral stationary phase (e.g., C18) and a suitable mobile phase can be used to assess the purity of a sample of this compound. A pure sample would ideally show a single peak in the chromatogram. The presence of other peaks would indicate impurities, and their peak areas could be used to quantify their relative amounts. Gas Chromatography (GC) could also be employed for purity analysis, particularly if the compound is sufficiently volatile and thermally stable.
Enantiomeric Excess Determination
This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images called enantiomers. The separation and quantification of these enantiomers are crucial in many applications. Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The enantiomeric excess is calculated from the relative areas of the two enantiomer peaks in the chromatogram.
| Chromatographic Method | Application for this compound | Key Parameters |
| Achiral HPLC | Determination of chemical purity. | Stationary phase (e.g., C18), mobile phase composition, flow rate, detection wavelength. |
| Chiral HPLC | Separation of enantiomers and determination of enantiomeric excess. | Chiral stationary phase (e.g., polysaccharide-based), mobile phase composition, temperature. |
Crystallographic Studies for Absolute Stereochemistry Determination
While NMR can provide information about the relative stereochemistry of a molecule, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Piperidines
The synthesis of piperidine (B6355638) derivatives is a cornerstone of organic chemistry, yet traditional methods often rely on harsh reaction conditions, expensive metal catalysts, or toxic reagents. mdpi.comresearchgate.netnih.gov Future research is increasingly directed towards the development of more efficient, sustainable, and economically viable synthetic routes.
One promising avenue is the advancement of one-pot reactions that combine multiple synthetic steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, to construct the piperidine ring from halogenated amide precursors. mdpi.comnih.gov These methods offer milder reaction conditions and avoid the use of heavy metal catalysts. mdpi.comresearchgate.netnih.gov Another innovative approach involves the use of visible light-induced iodine catalysis for C-H amination, which can override the typical preference for five-membered ring (pyrrolidine) formation and selectively produce six-membered piperidine rings. acs.orgrecercat.cat This strategy is particularly notable for its use of a homogeneous iodine catalyst and its reliance on light as a renewable energy source. acs.orgrecercat.cat
Future work in this area could focus on adapting these methodologies for the stereoselective synthesis of highly substituted piperidines like 3-Bromo-2,4-dimethylpiperidine. The challenge lies in controlling the diastereoselectivity and enantioselectivity of the cyclization to access specific stereoisomers, which are often crucial for biological activity.
| Synthetic Approach | Traditional Methods | Novel/Sustainable Methods |
| Catalysts | Often require expensive and toxic heavy metals (e.g., Palladium, Platinum). researchgate.net | Utilize metal-free conditions or earth-abundant catalysts (e.g., Iodine). mdpi.comacs.org |
| Conditions | Frequently involve high pressures and temperatures. researchgate.net | Operate under mild conditions, sometimes using visible light. mdpi.comacs.org |
| Efficiency | Multi-step syntheses are common. | One-pot tandem reactions increase efficiency. mdpi.comnih.gov |
| Starting Materials | Dihaloalkanes, which can be highly genotoxic. researchgate.net | Halogenated amides, alkenes. mdpi.comnih.gov |
Investigation of Undiscovered Reactivity Patterns and Rearrangements
The reactivity of the this compound scaffold is largely unexplored. The interplay between the bromine substituent, the two methyl groups, and the nitrogen atom within the piperidine ring suggests a rich and complex chemical behavior waiting to be discovered.
Future investigations should systematically explore the reactivity of the C-Br bond. This could involve its participation in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build novel molecular architectures. The stereochemical orientation of the bromine and methyl groups will undoubtedly influence the accessibility of the C-Br bond and the stereochemical outcome of these reactions.
Furthermore, the potential for novel intramolecular rearrangements should be investigated. Under specific conditions (e.g., treatment with strong bases or Lewis acids), the molecule could undergo ring contractions, ring expansions, or transannular cyclizations, leading to entirely new heterocyclic systems. The steric hindrance and electronic effects imparted by the dimethyl substitution pattern are expected to play a critical role in directing these potential rearrangements. A kinetic study of displacement reactions could provide valuable insights into the halogen's reactivity on the heterocyclic ring. acs.org
Exploration of New Applications in Catalyst Design or Material Science
Beyond the traditional focus on medicinal chemistry, halogenated piperidines represent an untapped resource for catalyst design and material science.
In catalysis, chiral piperidine derivatives can serve as valuable ligands for asymmetric metal catalysis. The specific stereoisomers of this compound could be synthesized and evaluated as ligands for a variety of transformations, such as asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions. The bromine atom offers a handle for further functionalization or for influencing the electronic properties of the catalytic center through halogen bonding. acs.org
In material science, the incorporation of polar, rigid structures like this compound into polymer backbones or liquid crystal formulations could lead to materials with novel properties. The strong dipole moment associated with the C-Br bond and the defined stereochemistry of the ring could influence properties such as dielectric constant, thermal stability, and self-assembly behavior. The phenomenon of halogen bonding, a non-covalent interaction involving the bromine atom, could be exploited to create highly ordered supramolecular structures. acs.org
Advanced Computational Modeling for Predictive Organic Synthesis
The complexity of synthesizing and predicting the reactivity of substituted piperidines makes this area ideal for the application of advanced computational modeling. nih.govnih.gov Future research will increasingly rely on computational tools to guide experimental work, saving time and resources. mit.edu
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel piperidine derivatives, helping to prioritize synthetic targets. nih.gov By analyzing 3D and 2D autocorrelation descriptors, these models can establish relationships between molecular structure and function. nih.gov
Furthermore, computational platforms can simulate reaction pathways and predict the most likely products of a given reaction. mdpi.com For a molecule like this compound, density functional theory (DFT) calculations could be used to:
Predict the most stable conformations of its different stereoisomers.
Model the transition states of potential reactions to understand reactivity and selectivity.
Simulate spectroscopic data (e.g., NMR) to aid in structure elucidation.
This predictive power can accelerate the discovery of efficient synthetic routes and help to uncover novel reactivity by identifying promising reaction conditions before they are attempted in the lab. mit.edu Integrating computational docking with analytical techniques can also help predict how such molecules might interact with biological targets. nih.govmdpi.com
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2,4-Dimethylpiperidine, and how can their efficiency be validated?
- Methodological Answer : A prevalent approach involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated precursors and methyl-substituted piperidine derivatives. For example, bromine introduction via coupling with aryl boronic acids under anhydrous conditions (DMF, K₂CO₃, 110°C) can yield halogenated intermediates, followed by methylation . Efficiency is validated using 1H/13C NMR to confirm structural integrity, HPLC for purity (>95%), and HRMS to verify molecular weight .
Q. What spectroscopic methods are most effective for characterizing this compound, and how are they applied?
- Methodological Answer :
- 1H NMR : Identifies methyl group environments (δ 1.0–1.5 ppm for CH₃) and bromine-induced deshielding effects on adjacent protons.
- 13C NMR : Confirms quaternary carbons adjacent to bromine (δ 30–50 ppm) and methyl substituents.
- HPLC : Quantifies purity by comparing retention times and peak areas against standards (e.g., >98% purity threshold) .
- HRMS : Validates molecular formula (e.g., C₇H₁₄BrN) with exact mass matching (<5 ppm error) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency.
- Solvent Optimization : Compare DMF (high polarity) with THF or toluene for better solubility of brominated intermediates .
- Temperature Control : Incremental increases (80°C → 110°C) reduce side-product formation while maintaining reaction kinetics .
- Base Selection : Replace K₂CO₃ with Cs₂CO₃ for enhanced deprotonation in sterically hindered environments .
Q. What strategies are recommended for resolving contradictions in reported regioselectivity outcomes during substitution reactions involving this compound?
- Methodological Answer :
- Steric Analysis : Use molecular modeling (e.g., DFT) to predict preferential attack sites, considering methyl groups at positions 2 and 4 hinder nucleophilic substitution at C3 .
- Experimental Validation : Conduct parallel reactions with varied nucleophiles (e.g., OH⁻ vs. NH₂⁻) and solvents (polar aprotic vs. protic) to map reactivity trends .
Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : Methyl groups at C2 and C4 reduce accessibility to C3-Br, favoring elimination over substitution in bulky nucleophiles.
- Electronic Effects : Electron-donating methyl groups destabilize the transition state for SN2, while bromine’s electronegativity enhances leaving-group aptitude. Confirm via Hammett plots or kinetic isotope effects .
Q. What computational methods can be integrated with experimental data to predict the stability and reactivity of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Model transition states for substitution reactions to identify energy barriers and regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., DMF vs. acetonitrile) .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) to guide pharmacological applications .
Q. How should researchers approach the analysis of by-product formation during the synthesis of this compound, and what mitigation strategies are effective?
- Methodological Answer :
- By-Product Identification : Use LC-MS to detect impurities (e.g., debrominated or over-methylated derivatives) .
- Mitigation Strategies :
- Temperature Modulation : Lower reaction temperatures reduce elimination by-products.
- Catalyst Poisoning Tests : Introduce scavengers (e.g., triphenylphosphine) to suppress Pd-mediated side reactions .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for high-purity isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
